2-(4-methylphenyl)-1,2-benzisothiazol-3(2H)-one, commonly known as PBIT, is a small molecule inhibitor with diverse applications in scientific research. [] It has been investigated for its potential as a chemopreventive agent in various cancer models, as well as its ability to modulate enzymatic activity, particularly in relation to nitric oxide synthases (NOS). [, , , ]
PBIT is known to act as a selective inhibitor of inducible nitric oxide synthase (iNOS). [, ] This selectivity makes it valuable in studying the role of NO in various physiological and pathological conditions. Furthermore, recent studies have identified PBIT as an inhibitor of the Jumonji AT-rich Interactive Domain 1B (JARID1B) histone demethylase, opening avenues for exploration in epigenetic regulation and cancer therapy. []
a) iNOS Inhibition: PBIT acts as a selective inhibitor of iNOS, reducing nitric oxide (NO) production. [, ] This inhibition is likely achieved through binding to the enzyme's active site, preventing the conversion of L-arginine to NO. []
b) JARID1B Inhibition: PBIT has been identified as an inhibitor of the JARID1B histone demethylase. [] This inhibitory activity increases the levels of trimethylated lysine 4 in histone H3 (H3K4me3), a mark associated with actively transcribed genes. [] The exact binding site and mechanism of JARID1B inhibition by PBIT remain to be fully elucidated.
c) Other Pathways: Studies have also suggested PBIT's involvement in modulating other pathways, including those related to Akt3 signaling, mitogen-activated protein kinase (MAPK) cascades, and prostaglandin E2 (PGE2) receptors. [, , ] The specifics of these interactions and their contributions to PBIT's overall effects require further investigation.
a) Cancer Chemoprevention: Extensive research highlights PBIT's potential as a chemopreventive agent in various cancer models. [, , , , , , ] Studies have demonstrated its efficacy in inhibiting colon, esophageal, and melanoma tumorigenesis in rodent models. [, , , , , ] These chemopreventive effects are attributed to PBIT's ability to modulate iNOS activity, reduce NO production, and influence pathways associated with cell proliferation, apoptosis, and inflammation. [, , , , , ]
b) Esophageal Cancer: PBIT has shown promising results in preclinical models of esophageal squamous cell carcinoma. [, ] Its ability to suppress tumor progression and incidence is linked to its inhibition of iNOS and its impact on associated oncogenic pathways. [, ]
c) Colon Cancer: PBIT has demonstrated significant inhibitory effects on colon carcinogenesis, particularly in reducing the formation of aberrant crypt foci. [, , ] These chemopreventive actions are closely tied to its iNOS inhibitory activity and its potential to regulate COX-2 expression and proinflammatory prostaglandin production. [, , ]
d) Melanoma: Research suggests that PBIT and its selenium-containing analog, PBISe, hold promise in preventing melanoma development and metastasis. [, , ] Both compounds have shown efficacy in reducing tumor growth in vitro and in vivo. [, , ] PBISe's enhanced potency and multi-target properties, including its influence on Akt3 and MAPK signaling, make it an attractive candidate for further investigation in melanoma prevention. [, , ]
e) Drug Target Identification: An online webserver, PBIT (Pipeline Builder for Identification of drug Targets), has been developed to facilitate the screening of microbial proteomes for identifying potential drug targets. [, ] This platform integrates various in silico approaches to aid in drug discovery for infectious diseases. [, ]
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5